Gypenoside XLVI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gypenoside XLVI is one of the major dammarane-type triterpenoid saponins from Gynostamma pentaphallum . It has a tetracyclic triterpene structure and possesses potent non-small cell lung carcinoma A549 cell inhibitory activity .
Synthesis Analysis
Gypenoside XLVI is a naturally abundant compound obtained from Gynostemma pentaphyllum . It has been found to ameliorate acute and chronic liver injuries and lighten the process of fibrogenesis in vivo . Deglycosylation and dehydration were found to be the major metabolic processes of gypenoside LVI in rats .Molecular Structure Analysis
Gypenoside XLVI has a tetracyclic triterpene structure . It contains a total of 155 bonds, including 73 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 13 hydroxyl groups, 3 primary alcohols, and 10 secondary alcohols .Chemical Reactions Analysis
After oral and intravenous administration, eight and six metabolites together with gypenoside LVI were detected and identified in rat urine, respectively . As metabolites of gypenoside LVI, they have never been reported before .Physical And Chemical Properties Analysis
Gypenoside XLVI has a molecular weight of 963.15 and a formula of C48H82O19 . It appears as a white to light yellow solid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
-
Hepatic Fibrosis Treatment
- Field : Medical Science
- Application : Gypenoside XLVI has been found to have a protective effect in liver diseases . It ameliorates acute and chronic liver injuries and lightens the process of fibrogenesis .
- Method : The study evaluated its liver protection activity in both animal and cellular models . It inhibits TGF-β-induced activation of hepatic stellate cells and ECM deposition .
- Results : The study showed that it upregulated the protein expression of protein phosphatase 2C alpha and strengthened the vitality of the phosphatase together with a PP2Cα agonist gypenoside NPLC0393 .
-
Pharmacokinetic Studies
- Field : Pharmacology
- Application : Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells .
- Method : A quick, precise, and sensitive method for the quantification and pharmacokinetic research of Gypenoside XLVI in rats was developed utilizing UPLC-MS/MS .
- Results : The AUC0-∞ values for intravenous administration (1 mg/kg) and oral administration (10 mg/kg) were 2213.9 ± 561.5 ng·h/mL and 1032.8 ± 334.8 ng·h/mL, respectively . Gypenoside XLVI had a half-life (t1/2z) of 2.5 ± 0.4 h in the rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . Gypenoside XLVI had a comparatively low oral bioavailability of 4.56% .
-
Neuroprotection
- Field : Neuroscience
- Application : Gypenosides have been found to have neuroprotective effects .
- Method : The study involved experiments that showed Gypenosides inhibited the glutamate-induced increase in cytoplasmic Ca2+ .
- Results : The study found that Gypenosides blocked glutamate-induced apoptosis .
-
Antiviral Activity
- Field : Virology
- Application : Gypenoside has been found to inhibit bovine viral diarrhea virus replication .
- Method : The study demonstrated that gypenoside interfered with viral attachment and internalization and activated apoptosis of infected cells .
- Results : The study found that gypenoside inhibited bovine viral diarrhea virus replication .
Safety And Hazards
Future Directions
Gypenoside XLVI has shown promise in the treatment of liver fibrosis . It has been found to inhibit TGF-β-induced activation of hepatic stellate cells and ECM deposition in vitro . These results shed new light on the molecular mechanisms and the potential therapeutic function of the traditional herb Gynostemma pentaphyllum in the treatment of liver fibrosis .
properties
IUPAC Name |
2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRSYBHHVDBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gypenoside XLVI |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.